Indanazoline (N-(2-imidazolin-2-yl)-N-(4-indanyl)amine) is a synthetic imidazoline derivative developed for its vasoconstrictive properties. [, , , ] While often studied for its potential in treating nasal congestion, this analysis will focus solely on the scientific research applications of indanazoline, excluding any drug dosage or side effect information.
Indanazoline is derived from the reaction of 2,3-dihydro-1H-indene with imidazole or through other synthetic routes involving imidazolidinone derivatives. It is classified under the category of imidazolines, which are known for their interaction with adrenergic receptors, particularly alpha-adrenergic receptors in the human body. The compound has the IUPAC name N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine and is often encountered in its hydrochloride form for pharmaceutical applications.
The synthesis of indanazoline can be achieved through several methods:
Indanazoline features a complex molecular structure characterized by its imidazoline ring fused with an indene moiety. The molecular formula is , and it has specific structural attributes:
Indanazoline participates in various chemical reactions:
Indanazoline primarily exerts its pharmacological effects through interaction with alpha-adrenergic receptors located in the nasal mucosa. Upon administration, it stimulates these receptors, leading to vasoconstriction in blood vessels within the nasal passages. This action reduces blood flow and swelling, alleviating nasal congestion effectively. Research indicates that indanazoline's decongestant effects are comparable to those of other common agents like xylometazoline, showing similar efficacy without significantly affecting mucociliary function .
Indanazoline exhibits several notable physical and chemical properties:
Indanazoline has diverse applications in scientific research and medicine:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: